molecular formula C16H18FN3O3 B11500411 ethyl (4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11500411
M. Wt: 319.33 g/mol
InChI Key: ISCALUOWEBCMLI-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group, a pyrazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate typically involves multiple steps. One common method starts with the preparation of the 4-fluorobenzoyl chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole to form the intermediate 4-[(4-fluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazole. This intermediate is subsequently esterified with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrazole ring may also play a role in binding to these targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-fluorobenzoyl)amino]benzoate
  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl 2-[(4-fluorobenzoyl)amino]benzoate

Uniqueness

Ethyl 2-{4-[(4-fluorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate is unique due to the presence of both the fluorobenzoyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds.

Properties

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

IUPAC Name

ethyl 2-[4-[(4-fluorobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C16H18FN3O3/c1-4-23-14(21)9-20-11(3)15(10(2)19-20)18-16(22)12-5-7-13(17)8-6-12/h5-8H,4,9H2,1-3H3,(H,18,22)

InChI Key

ISCALUOWEBCMLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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